
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, also known as CIDSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including chymotrypsin-like proteases, and has been studied for its potential therapeutic applications.
作用机制
The mechanism of action of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is based on its ability to bind to the active site of chymotrypsin-like proteases, thereby inhibiting their activity. This inhibition is irreversible and results in the degradation of the enzyme. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit proteasome activity.
Biochemical and Physiological Effects
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to have neuroprotective effects, which may be due to its ability to inhibit proteasome activity.
实验室实验的优点和局限性
One of the main advantages of using 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One area of research is the development of more potent and selective inhibitors of chymotrypsin-like proteases. Another area of research is the development of new diagnostic tools for detecting protease activity in biological samples. Additionally, the potential therapeutic applications of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of cancer and neurodegenerative diseases warrant further investigation.
Conclusion
In conclusion, 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including chymotrypsin-like proteases, and has been studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride have been discussed in this paper. Further research is needed to fully understand the potential of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of various diseases.
合成方法
The synthesis of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a multi-step process that involves several chemical reactions. The first step is the synthesis of 7-carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonic acid, which is then converted to the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with fluoride to produce 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. The overall yield of this process is around 20%.
科学研究应用
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including chymotrypsin-like proteases, which are involved in the progression of several diseases, such as cancer and Alzheimer's disease. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been studied for its potential use as a diagnostic tool for detecting protease activity in biological samples.
属性
IUPAC Name |
7-carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3S/c11-17(15,16)13-4-3-7-1-2-8(10(12)14)5-9(7)6-13/h1-2,5H,3-4,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIBOXKLQQHKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Carbamoyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)
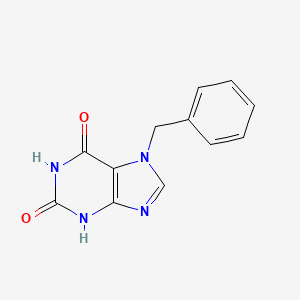
![2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2681054.png)
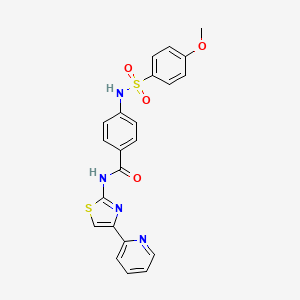
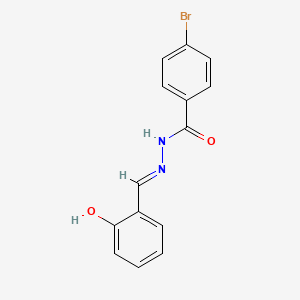

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
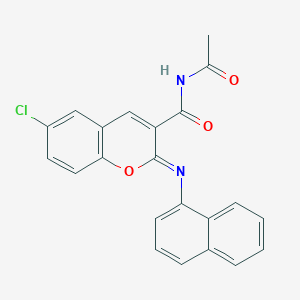
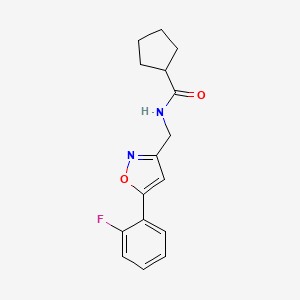
![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)
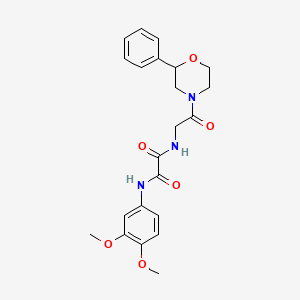

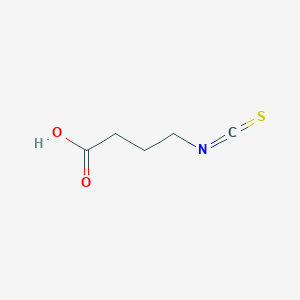
![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)